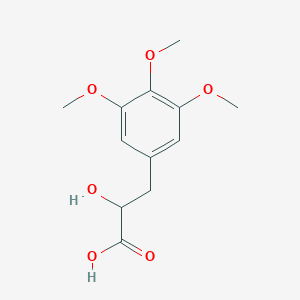
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid is a compound with the molecular formula C12H16O6 and a molecular weight of 256.25 g/mol . It is a derivative of propanoic acid, featuring a hydroxy group and a trimethoxyphenyl group. This compound is known for its presence in various herbs and spices, including Piper longum and Piper retrofractum .
Métodos De Preparación
The synthesis of 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyl acetone. This intermediate is then subjected to a series of reactions, including aromatic substitution and carboxylation, to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound lacks the hydroxy group but shares the trimethoxyphenyl structure.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16O6 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8,13H,4H2,1-3H3,(H,14,15) |
Clave InChI |
BNDLDFZEMAXWDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


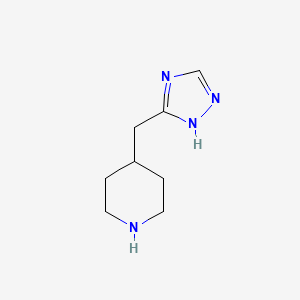
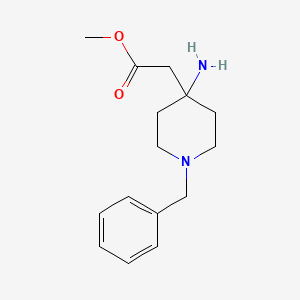
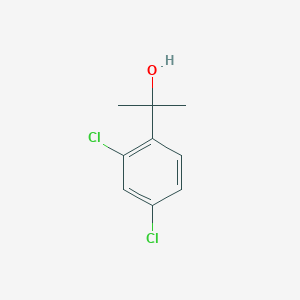
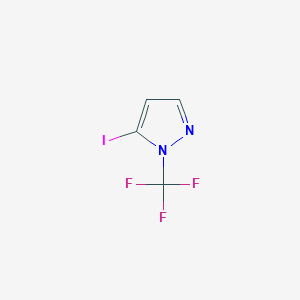

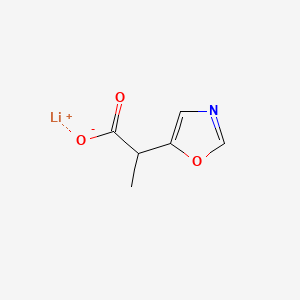
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
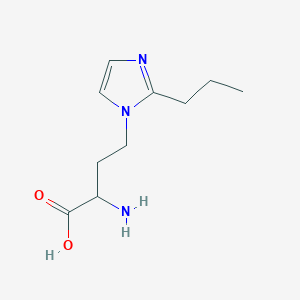
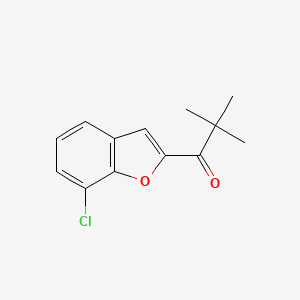
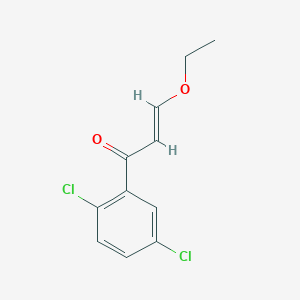
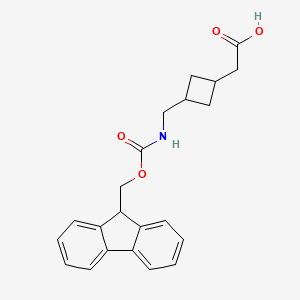

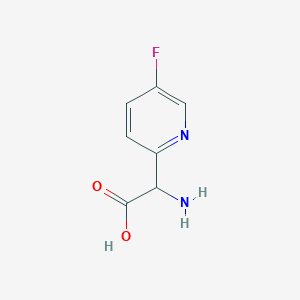
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
